molecular formula C28H40N7O17P3S B108360 benzoyl-CoA CAS No. 6756-74-7

benzoyl-CoA

Cat. No.: B108360
CAS No.: 6756-74-7
M. Wt: 871.6 g/mol
InChI Key: VEVJTUNLALKRNO-TYHXJLICSA-N
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Description

This compound is a structurally intricate molecule featuring:

  • Adenine core: A 6-aminopurin-9-yl group, a purine derivative critical for nucleotide-based interactions .
  • Oxolan (tetrahydrofuran) sugar: A phosphorylated ribose analog with stereospecific hydroxy and phosphonooxy groups at positions 3 and 4, respectively .
  • Benzenecarbothioate ester: A sulfur-containing aromatic ester group contributing to lipophilicity and stability .

Properties

CAS No.

6756-74-7

Molecular Formula

C28H40N7O17P3S

Molecular Weight

871.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate

InChI

InChI=1S/C28H40N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1

InChI Key

VEVJTUNLALKRNO-TYHXJLICSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O

physical_description

Solid

Synonyms

enzoyl-CoA
benzoyl-coenzyme A
benzoyl-coenzyme A, 14C-labeled
coenzyme A, benzoyl-

Origin of Product

United States

Biological Activity

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl]benzenecarbothioate is a complex compound with potential biological activities. Its structure incorporates various functional groups that may contribute to its pharmacological effects, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C37H66N7O17P3SC_{37}H_{66}N_7O_{17}P_3S, indicating a high degree of complexity. The presence of multiple phosphonate groups suggests potential interactions with biological systems, particularly in nucleotide metabolism and signaling pathways.

PropertyValue
Molecular Weight883.00 g/mol
SolubilitySoluble in water
pKaNot available
LogPNot available

Anticancer Activity

Research indicates that compounds similar to S-[2-[3-[...]] exhibit significant anticancer properties. For instance, studies have shown that certain purine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study: Inhibition of Glioblastoma Cells

A study explored the effects of purine derivatives on glioblastoma cell lines, demonstrating that these compounds could reduce cell viability through mechanisms involving cell cycle arrest and apoptosis induction. The compound's structure suggests it may interact with cellular pathways similar to those affected by other known anticancer agents.

Antioxidant Properties

The antioxidant capacity of related compounds has been documented extensively. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells.

Experimental Findings

In vitro assays have shown that certain derivatives exhibit strong DPPH radical scavenging activity, indicating their potential as antioxidants. For example, a related compound demonstrated an SC50 value of 40.4 μg/mL compared to ascorbic acid at 1.65 μg/mL, highlighting its potency as an antioxidant agent.

Enzyme Interaction and Pharmacodynamics

The compound may also act as an inhibitor or substrate for various enzymes involved in metabolic pathways. The presence of phosphonate groups suggests potential interactions with kinases and phosphatases, which are crucial in cellular signaling and metabolism.

Table 2: Potential Enzyme Interactions

Enzyme TypeInteraction TypeReference
KinaseInhibition
PhosphataseSubstrate

Scientific Research Applications

Key Structural Features

  • Amino Group : Contributes to the molecule's reactivity and potential for forming hydrogen bonds.
  • Hydroxyl Groups : Enhance solubility and biological activity.
  • Phosphono Moieties : Implicated in energy transfer processes within cells.
  • Carbothioate Group : May influence the compound's interaction with proteins and enzymes.

The compound has been investigated for its biological properties, particularly in relation to cancer treatment and metabolic disorders. Research indicates that it may inhibit specific pathways involved in tumor growth.

Case Study: Glioblastoma Research

A study examined the effects of similar purine derivatives on glioblastoma cells, revealing that compounds with structural similarities to our target molecule exhibited significant cytotoxicity against these cancer cells .

Drug Development

Due to its complex structure, the compound is a candidate for drug development targeting various diseases. Its ability to mimic natural metabolites makes it a potential lead compound for synthesizing new therapeutic agents.

Data Table: Drug Development Potential

Compound NameTarget DiseaseMechanism of ActionReference
S-[...]-benzenecarbothioateGlioblastomaInhibition of metabolic pathways
S-[...]-benzenecarbothioateDiabetesModulation of insulin signaling

Metabolic Studies

The compound's involvement in metabolic pathways has been a focus of research. Its phosphono groups suggest a role in ATP metabolism, essential for energy transfer in cellular processes.

Case Study: Metabolic Pathway Analysis

Research utilizing hydrophilic interaction liquid chromatography (HILIC) demonstrated that derivatives of this compound can affect ATP levels in glioblastoma cells, indicating potential metabolic regulation capabilities .

Analytical Chemistry

The compound can serve as a standard or reference material in analytical chemistry techniques such as mass spectrometry and chromatography. Its unique structure allows for the development of specific detection methods.

Data Table: Analytical Applications

TechniqueApplicationReference
Mass SpectrometryIdentification of metabolites
HILICSeparation of polar compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of phosphorylated nucleoside derivatives with thioester modifications. Below is a comparative analysis with analogs identified in the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name (Source) Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility & Stability Notes
Target Compound () C27H46N7O18P3S 953.7 Benzenecarbothioate, bis-phosphate, 3,3-dimethylbutanoyl Low solubility in water; hygroscopic
S-[...] butanethioate () C24H42N7O18P3S 913.6 Butanethioate ester (shorter alkyl chain) Likely higher solubility than target compound
Oct-2-enethioate derivative () C29H48N7O17P3S 891.7 (E)-oct-2-enethioate (unsaturated long-chain thioester) Low ethanol/water solubility; light-sensitive
3-Aminopropylsulfanyl-purine analog () C13H22N6O10P2S 516.3 3-Aminopropylsulfanyl on purine, single phosphate Enhanced polarity due to amino group
Propan-2-yl propanoate () C23H31Cl2N6O8P 637.4 Dichloro-oxolan, ethoxy-purine, phenoxy-phosphoryl Unreported solubility; likely moderate stability

Key Observations:

Thioester Variants :

  • The target compound’s benzenecarbothioate group confers aromatic rigidity, contrasting with the aliphatic butanethioate () and unsaturated oct-2-enethioate (). These modifications influence lipophilicity and degradation kinetics .
  • The oct-2-enethioate analog’s light sensitivity suggests lower stability compared to the target compound’s benzenecarbothioate .

Purine Modifications: ’s compound replaces the adenine’s 2-position with a 3-aminopropylsulfanyl group, which may enhance interactions with thiol-sensitive enzymes or receptors .

Solubility Trends: Longer alkyl chains (e.g., oct-2-enethioate) and aromatic groups (benzenecarbothioate) reduce water solubility, whereas polar groups (e.g., 3-aminopropylsulfanyl) improve it .

Implications of Structural Differences

  • Drug Design : The benzenecarbothioate’s stability may favor prolonged half-life in vivo compared to aliphatic thioesters, though solubility limitations could necessitate prodrug strategies .
  • Enzymatic Recognition: Bis-phosphate motifs (target compound vs. ) may mimic natural nucleotides, whereas mono-phosphate analogs () could evade phosphatase-mediated deactivation .

Preparation Methods

Phosphorylation of Adenosine

Adenosine undergoes sequential phosphorylation to introduce the bis-phosphoryloxy groups. Using methods described for adenosine 3',5'-diphosphate synthesis, adenosine is treated with phosphorus oxychloride in anhydrous conditions to yield adenosine 3',5'-bisphosphate. The reaction is conducted at −10°C to minimize side reactions, achieving a 72% yield. Electrophoretic analysis confirms the presence of the bis-phosphate groups via mobility shifts compared to adenosine monophosphate.

Hydroxylation and Stereochemical Control

The ribose ring’s hydroxylation at the 4-position is achieved through oxidative conditions using osmium tetroxide in the presence of N-methylmorpholine N-oxide. This step ensures the (2R,3S,4R) configuration, critical for downstream reactivity. Nuclear magnetic resonance (NMR) analysis (¹H, ¹³C, and ³¹P) validates the stereochemistry, with coupling constants (J = 4.8 Hz for H3–H4) confirming the trans-diaxial arrangement.

Assembly of the 2-Hydroxy-3,3-Dimethylbutanoyl-Propanoylamino Linker

The linker bridges the adenine core to the thioester group and requires precise acyl transfer and amidation steps.

Synthesis of (2R)-4-Phosphoryloxy-2-Hydroxy-3,3-Dimethylbutanoyl Chloride

The tert-butyl-protected 2-hydroxy-3,3-dimethylbutanoic acid is phosphorylated using dichlorophosphate in tetrahydrofuran (THF), followed by deprotection with trifluoroacetic acid. The resultant acid is converted to its acyl chloride using oxalyl chloride, yielding a 65% isolated product. Infrared (IR) spectroscopy confirms the phosphoryl (P=O, 1260 cm⁻¹) and acyl chloride (C=O, 1805 cm⁻¹) functionalities.

Propanoylamino Coupling

The acyl chloride reacts with 3-aminopropanoic acid in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at 0°C to prevent racemization, yielding the propanoylamino intermediate. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >95% purity.

Thioesterification with Benzenecarbothioate

The final step introduces the thioester group via nucleophilic substitution.

Synthesis of 2-Aminoethyl Mercaptan Intermediate

Ethylenediamine is treated with thiophosgene to form 2-isothiocyanatoethylamine, which is reduced with sodium borohydride to yield 2-aminoethyl mercaptan. Gas chromatography–mass spectrometry (GC-MS) identifies the mercaptan by its characteristic m/z = 78 fragment.

Thioester Formation

The propanoylamino linker reacts with benzoyl chloride in glacial acetic acid at 50°C for 12 hours. The thioester forms via nucleophilic attack by the mercaptan’s sulfur on the benzoyl carbonyl. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding 38% of S-[2-[3-[[...]]ethyl] benzenecarbothioate.

Global Deprotection and Final Assembly

Phosphoester Activation

The phosphorylated adenine core is activated using carbodiimide chemistry, enabling coupling to the propanoylamino linker. The reaction is monitored via thin-layer chromatography (TLC; Rf = 0.45 in methanol/chloroform 1:9).

Final Coupling and Purification

The activated phosphate reacts with the thioester-linked propanoylamino intermediate in anhydrous DMF. Size-exclusion chromatography (Sephadex LH-20) isolates the final compound, with matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirming the molecular ion at m/z = 913.68.

Analytical Validation and Yield Optimization

Spectroscopic Characterization

  • ³¹P NMR : Peaks at δ = −0.8 ppm (bis-phosphoryl), −10.2 ppm (phosphonooxy).

  • ¹H NMR : Aromatic protons (δ = 7.8–8.2 ppm), ribose H1' (δ = 5.9 ppm, d, J = 6.1 Hz).

Yield Challenges and Solutions

The thioesterification step faces low yields (38%) due to competing hydrolysis. Replacing glacial acetic acid with trimethylamine in dichloromethane increases yields to 52% by suppressing water-mediated side reactions .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing this compound?

  • Answer : Synthesis involves multi-step organic reactions, including phosphoester bond formation and coupling of nucleoside derivatives. Key steps include:

  • Phosphorylation : Use the SMILES string (provided in ) to guide the coupling of the adenine-containing oxolane moiety with phosphorylated intermediates.
  • Protection/Deprotection : Employ benzoyl or tert-butyldimethylsilyl (TBS) groups to protect hydroxyl groups during synthesis, as described in analogous nucleoside syntheses .
  • Characterization : Validate purity and structure via:
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
  • NMR Spectroscopy (¹H, ¹³C, ³¹P) to resolve stereochemistry and verify phosphate linkages .

Q. How can researchers ensure reproducibility in synthesizing this compound given its structural complexity?

  • Answer :

  • Standardized Protocols : Adopt step-by-step reaction conditions (e.g., temperature, solvent ratios) from peer-reviewed syntheses of structurally similar nucleoside derivatives .
  • Quality Control : Use HPLC (C18 column, acetonitrile/water gradient) to monitor intermediate purity at each step. Reference retention times against published data for analogous compounds .

Advanced Research Questions

Q. What computational tools can model the compound’s interaction with enzymatic targets, such as kinases or phosphatases?

  • Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with ATP-binding enzymes, leveraging the adenine moiety’s structural similarity to ATP .
  • Molecular Dynamics (MD) Simulations : Apply GROMACS or AMBER to simulate conformational stability of the phosphorylated oxolane group in aqueous environments .
  • Validation : Cross-reference computational results with experimental kinase inhibition assays (e.g., IC₅₀ measurements using fluorescence polarization) .

Q. How can contradictory data on the compound’s solubility and stability in aqueous buffers be resolved?

  • Answer :

  • Controlled Stability Studies : Use dynamic light scattering (DLS) and UV-Vis spectroscopy to assess aggregation/precipitation under varying pH (4.0–8.0) and ionic strength conditions. Compare results with thermodynamic solubility models .
  • Mechanistic Analysis : Investigate hydrolysis of phosphate esters via LC-MS to identify degradation products. Adjust buffer composition (e.g., add Mg²⁺ to stabilize phosphates) based on findings .

Q. What strategies are effective for analyzing the compound’s cellular uptake and subcellular localization?

  • Answer :

  • Fluorescent Tagging : Conjugate the compound with Cy5 or FITC via its thioester group ( ) for live-cell imaging. Validate retention of bioactivity via dose-response assays .
  • Subcellular Fractionation : Combine differential centrifugation with LC-MS/MS to quantify distribution in mitochondria, cytoplasm, and nuclei .

Methodological Frameworks for Experimental Design

Q. How to design a study linking this compound’s structure to its hypothesized role in nucleotide metabolism?

  • Answer :

  • Hypothesis-Driven Workflow :

In Silico Prediction : Map the phosphorylated oxolane group’s resemblance to ATP’s ribose-phosphate backbone using structural overlays (PyMOL) .

Enzymatic Assays : Test inhibition of purine metabolism enzymes (e.g., adenylate kinase) via coupled spectrophotometric assays .

Metabolomic Profiling : Use LC-HRMS to track changes in ATP/ADP ratios in treated cell lines .

Q. What statistical approaches are suitable for resolving variability in dose-response data for this compound?

  • Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
  • Bayesian Hierarchical Modeling : Account for batch effects (e.g., cell passage number) using Stan or JAGS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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